molecular formula C11H13N5OS B5756150 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5756150
M. Wt: 263.32 g/mol
InChI Key: BICPNYMIGDKTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells, fungi, and bacteria. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. It has also been shown to inhibit the activity of squalene epoxidase, an enzyme that is involved in the biosynthesis of ergosterol in fungi.
Biochemical and Physiological Effects:
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In antifungal and antibacterial research, 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to disrupt the cell membrane of fungi and bacteria, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. This compound has also been shown to have low toxicity in normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One direction is to explore its potential as a combination therapy with other anticancer, antifungal, and antibacterial agents. Another direction is to investigate its efficacy in animal models of cancer, fungal infections, and bacterial infections. Additionally, the development of more soluble analogs of this compound could improve its bioavailability and therapeutic potential.

Synthesis Methods

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide.

Scientific Research Applications

2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In antifungal and antibacterial research, 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to be effective against various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.

properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-2-16-10(8-3-5-13-6-4-8)14-15-11(16)18-7-9(12)17/h3-6H,2,7H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICPNYMIGDKTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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